8-amino-2-sulfanylidene-10H-benzo[g]pteridin-4-one
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Overview
Description
The compound with the identifier “8-amino-2-sulfanylidene-10H-benzo[g]pteridin-4-one” is a chemical entity listed in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 8-amino-2-sulfanylidene-10H-benzo[g]pteridin-4-one involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 8-amino-2-sulfanylidene-10H-benzo[g]pteridin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the chemical structure and properties of the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
8-amino-2-sulfanylidene-10H-benzo[g]pteridin-4-one has a wide range of scientific research applications. In chemistry, it is used as a reagent for various chemical reactions and as a building block for synthesizing more complex molecules. In biology, this compound may be used in studies related to cellular processes and molecular interactions. In medicine, it has potential applications in drug development and therapeutic interventions. In industry, this compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 8-amino-2-sulfanylidene-10H-benzo[g]pteridin-4-one involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, resulting in the desired therapeutic or chemical effects. The exact molecular targets and pathways involved may vary depending on the specific application of the compound.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 8-amino-2-sulfanylidene-10H-benzo[g]pteridin-4-one include other chemical entities with comparable structures and properties. These compounds may share similar chemical reactivity and applications but may differ in specific details such as molecular weight, solubility, and stability.
Uniqueness: The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for particular applications. Compared to similar compounds, this compound may offer advantages such as higher reactivity, better stability, or more favorable interaction with biological targets.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals
Properties
IUPAC Name |
8-amino-2-sulfanylidene-10H-benzo[g]pteridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5OS/c11-4-1-2-5-6(3-4)13-8-7(12-5)9(16)15-10(17)14-8/h1-3H,11H2,(H2,13,14,15,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHHHKNMMGYDLJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC3=NC(=S)NC(=O)C3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1N)NC3=NC(=S)NC(=O)C3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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